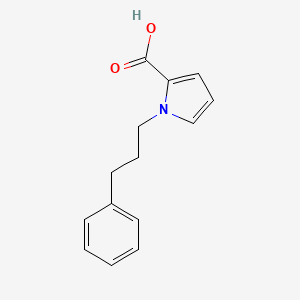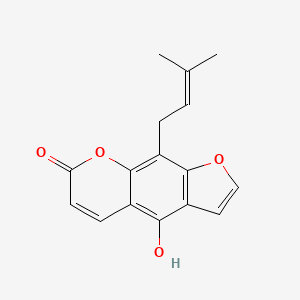![molecular formula C14H15NO3 B1368196 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 883546-27-8](/img/structure/B1368196.png)
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.28 g/mol This compound is characterized by the presence of a pyrrole ring substituted with a carbaldehyde group and an ethyl chain linked to a methoxy-phenoxy group
Méthodes De Préparation
The synthesis of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenol and 2-bromoethylamine.
Formation of Intermediate: The first step involves the reaction of 3-methoxyphenol with 2-bromoethylamine to form 2-(3-methoxyphenoxy)ethylamine.
Cyclization: The intermediate is then subjected to cyclization with a suitable reagent to form the pyrrole ring.
Formylation: Finally, the pyrrole derivative is formylated using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Analyse Des Réactions Chimiques
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways, is ongoing.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:
1-[2-(3-Hydroxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative is more polar and may have different solubility and reactivity properties.
1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-methanol: The alcohol derivative can participate in different types of chemical reactions compared to the aldehyde.
Propriétés
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-13-5-2-6-14(10-13)18-9-8-15-7-3-4-12(15)11-16/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJCAASKQBTHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)
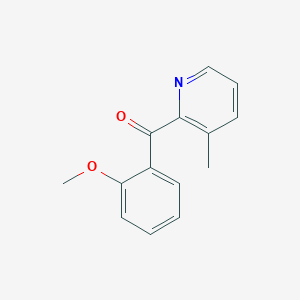
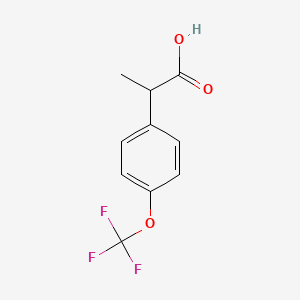
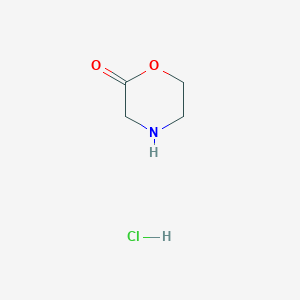
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
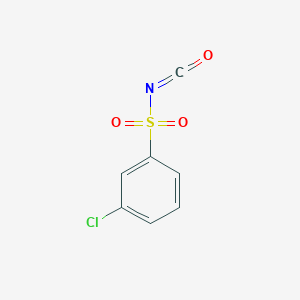
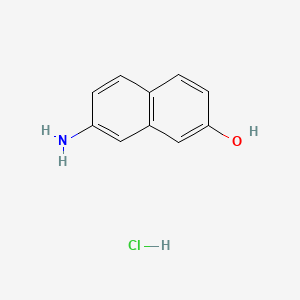
![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)
